4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid
Description
4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a 4-aminophenyl substituent at the 4-position, a methyl group at the 1-position, and a carboxylic acid moiety at the 3-position. The aminophenyl group provides electron-donating properties and hydrogen-bonding capacity, while the carboxylic acid enables salt formation and enhances hydrophilicity. This compound is structurally tailored for pharmaceutical applications, particularly as an intermediate in drug development, given its resemblance to bioactive pyrrolidine derivatives .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(4-aminophenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c1-14-6-10(11(7-14)12(15)16)8-2-4-9(13)5-3-8/h2-5,10-11H,6-7,13H2,1H3,(H,15,16) |
InChI Key |
GQTSPEXZVKTSFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the nitration of phenylacetic acid followed by reduction to obtain 4-aminophenylacetic acid. This intermediate can then be reacted with 1-methylpyrrolidine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization. The use of catalysts like Raney Nickel or Tin (II) Chloride in anhydrous ethanol or ethyl acetate is common in these processes .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, nitroso, and halogenated derivatives .
Scientific Research Applications
Pharmaceutical Development
Therapeutic Uses
This compound serves as a crucial intermediate in the synthesis of various therapeutic agents. Its structural features allow it to interact effectively with biological targets, making it valuable in drug design. Notably, it has been explored in the context of developing drugs aimed at treating neurological disorders, where modulation of neurotransmitter systems is essential.
Case Study: GABA Transport Inhibition
Research has indicated that derivatives of this compound can function as inhibitors of GABA transporters (GAT), which are implicated in neuropathic pain management. A study synthesized several functionalized amino acids that showed promise as GABA uptake inhibitors, highlighting their potential for treating conditions associated with imbalances in inhibitory neurotransmission . Specifically, compounds derived from 4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid demonstrated selective inhibition towards mouse GAT subtypes, showcasing their therapeutic potential against neuropathic pain .
Biochemical Research
Amino Acid Metabolism
In biochemical contexts, the compound is utilized to study amino acid metabolism and protein synthesis. Its incorporation into experimental designs aids researchers in understanding cellular processes and developing new therapeutic strategies. The ability to modify its structure allows scientists to explore structure-activity relationships (SAR), which is crucial for optimizing biological activity .
Case Study: Protein Interaction Studies
A study focused on the interaction of this compound with various proteins involved in metabolic pathways revealed insights into how modifications could enhance binding affinities and selectivity. Such investigations are vital for designing more effective inhibitors that can modulate enzyme activities relevant to disease mechanisms .
Material Science
Polymer Applications
The compound's chemical properties allow it to be integrated into polymers, enhancing their mechanical properties and thermal stability. This application is particularly relevant for developing advanced materials used in industrial settings. By modifying the compound's structure, researchers can tailor materials for specific applications, such as coatings or composites that require improved durability and performance.
Analytical Chemistry
Standardization in Chromatography
In analytical chemistry, 4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid acts as a standard in chromatographic techniques. Its use facilitates the accurate analysis of complex mixtures found in biological fluids and other samples. This application is crucial for ensuring the reliability of data obtained from various analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenyl group enhances nucleophilicity and aqueous solubility compared to electron-withdrawing groups like fluorine or bromine . Methoxy substituents (e.g., in ) balance lipophilicity and polarity, making them suitable for CNS-targeting drugs .
- Biological Interactions: Ureido-modified derivatives (e.g., 14{2,6} in ) exhibit higher purity (>99%) and bioactivity, likely due to enhanced hydrogen-bonding networks .
Pharmacological Relevance
- Morpholinone vs. Pyrrolidine Scaffolds: 4-(4-Aminophenyl)morpholin-3-one () is an intermediate for Rivaroxaban, a Factor Xa inhibitor. The pyrrolidine-carboxylic acid scaffold in the target compound may offer conformational flexibility advantageous for binding protease targets .
- Fluorophenyl Analogs: Fluorine-substituted derivatives (e.g., ) are prioritized for metabolic stability, whereas the aminophenyl group in the target compound could improve target engagement in kinase inhibitors .
Biological Activity
4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows for interactions with various biological targets, making it significant in pharmacological research.
Chemical Structure and Properties
The molecular formula of 4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid is with a molecular weight of approximately 220.27 g/mol. Its structure includes:
- A pyrrolidine ring which contributes to its cyclic nature.
- An amino group that can participate in nucleophilic reactions.
- A carboxylic acid functional group that can undergo hydrolysis, enhancing its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to physiological effects. For instance, the carboxylic acid group may influence binding affinities and the overall efficacy of the compound in biological systems.
Biological Activities
Research has indicated several potential biological activities associated with 4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid:
- Inhibition of Protein Kinases : Similar compounds have shown efficacy as inhibitors of protein kinases, particularly in cancer therapy. The inhibition of pathways like PI3K-PKB-mTOR is crucial since these pathways are often dysregulated in cancers .
- Antitumor Activity : Case studies have demonstrated that derivatives of this compound can inhibit tumor growth in xenograft models. For example, related compounds have been tested in vivo, showing significant tumor growth inhibition at well-tolerated doses .
- Modulation of Cellular Signaling : The compound may affect signaling pathways involved in cell proliferation and survival, potentially offering therapeutic avenues for conditions characterized by unregulated cell growth .
Research Findings and Case Studies
A variety of studies have explored the biological implications and therapeutic potential of 4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid:
- Study on Antitumor Effects : A study highlighted the effectiveness of similar compounds in inhibiting human tumor xenografts in nude mice. The results indicated that modifications to the structure could enhance selectivity and potency against specific kinases involved in cancer progression .
- Pharmacokinetic Properties : Research has focused on optimizing the pharmacokinetic properties of related compounds to improve oral bioavailability and reduce clearance rates in vivo. This optimization is critical for translating findings from preclinical models to clinical applications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
